molecular formula C10H15Cl2N3O B8098999 N-2-Pyridinyl-(S)-2-pyrrolidinecarboxamide dihydrochloride

N-2-Pyridinyl-(S)-2-pyrrolidinecarboxamide dihydrochloride

Cat. No.: B8098999
M. Wt: 264.15 g/mol
InChI Key: KHTSCSNQIIDAMF-JZGIKJSDSA-N
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Description

N-2-Pyridinyl-(S)-2-pyrrolidinecarboxamide dihydrochloride is a chemical compound that features a pyridine ring and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-2-Pyridinyl-(S)-2-pyrrolidinecarboxamide dihydrochloride typically involves the reaction of 2-aminopyridine with a suitable carboxylic acid derivative under specific conditions. One common method involves the use of a bimetallic metal-organic framework catalyst, such as Fe2Ni-BDC, which facilitates the amidation reaction between 2-aminopyridine and nitroolefins . The reaction is carried out in dichloromethane at 80°C for 24 hours, yielding the desired product with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the recycling of catalysts and solvents can make the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

N-2-Pyridinyl-(S)-2-pyrrolidinecarboxamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine or pyrrolidine ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine or pyrrolidine derivatives.

Scientific Research Applications

N-2-Pyridinyl-(S)-2-pyrrolidinecarboxamide dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as an enzyme inhibitor.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-2-Pyridinyl-(S)-2-pyrrolidinecarboxamide dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor by binding to the active site of an enzyme, preventing substrate access and thus inhibiting the enzyme’s function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-2-Pyridinyl-(S)-2-pyrrolidinecarboxamide dihydrochloride is unique due to its specific combination of a pyridine ring and a pyrrolidine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized organic compounds and potential therapeutic agents.

Properties

IUPAC Name

(2S)-N-pyridin-2-ylpyrrolidine-2-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O.2ClH/c14-10(8-4-3-7-11-8)13-9-5-1-2-6-12-9;;/h1-2,5-6,8,11H,3-4,7H2,(H,12,13,14);2*1H/t8-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHTSCSNQIIDAMF-JZGIKJSDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC2=CC=CC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)NC2=CC=CC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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